Euphorbia factor L1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Euphorbia factor L1 is a lathyrane-type diterpenoid derived from the seeds of the medicinal herb Euphorbia lathyris L. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and multidrug resistance modulation properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Euphorbia factor L1 is typically isolated from the seeds of Euphorbia lathyris L. using a series of chromatographic techniques. The isolation process involves extraction with organic solvents, followed by purification using column chromatography and crystallization .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up. This involves optimizing solvent extraction, chromatography, and crystallization techniques to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Euphorbia factor L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various oxygenated derivatives and reduced forms of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Anti-Cancer Properties

EFL1 has been extensively studied for its anti-cancer effects, particularly in breast cancer. Recent research indicates that EFL1 can suppress liver metastasis in breast cancer models. In a study involving female BALB/c mice, EFL1 administration improved liver function and reduced tumor weight and volume in surgically induced liver metastasis models. The compound was shown to enhance immune cell infiltration by downregulating the receptor tyrosine kinase DDR1, which is associated with poor prognosis in breast cancer patients .

Case Study: Breast Cancer Liver Metastasis

- Model : Female BALB/c mice with surgical hepatic implantation.

- Findings : EFL1 treatment led to reduced inflammatory markers (IL-1β, IL-6, TNF-α) and improved ratios of CD4+ and CD8+ T lymphocytes.

- : EFL1 protects against liver metastasis by modulating immune responses via DDR1 inhibition .

Bone Health and Osteoclastogenesis Inhibition

EFL1 has also demonstrated significant effects on bone health by inhibiting osteoclastogenesis. This is particularly relevant for conditions like osteoporosis and rheumatoid arthritis, where excessive bone resorption occurs. EFL1 was shown to induce apoptosis in osteoclasts and inhibit their formation by interfering with the RANKL signaling pathway, which is critical for osteoclast differentiation .

Case Study: Osteoclastogenesis

- Mechanism : EFL1 inhibits NFATc1 induction and reduces oxidative stress by activating Nrf2.

- Outcome : Inhibition of osteoclast formation at both initial and terminal differentiation stages.

- Implication : Potential therapeutic strategy for treating bone diseases through the modulation of osteoclast activity .

Multidrug Resistance Reversal

EFL1 has been identified as a compound capable of reversing multidrug resistance in cancer cells. It interacts with the ABCB1 protein without downregulating it, suggesting a novel mechanism for overcoming drug resistance in chemotherapy .

Case Study: Multidrug Resistance

- Focus : Interaction with ABCB1 transporter.

- Result : EFL1 enhances the efficacy of chemotherapeutic agents by circumventing resistance mechanisms.

- Significance : Offers a promising approach for improving treatment outcomes in resistant cancers .

Summary Table of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Anti-Cancer | DDR1-mediated immune modulation | Reduces liver metastasis in breast cancer models |

| Osteoclastogenesis Inhibition | RANKL pathway interference | Induces apoptosis in osteoclasts, inhibits bone resorption |

| Multidrug Resistance Reversal | Interaction with ABCB1 | Enhances efficacy of chemotherapy without downregulation |

Mécanisme D'action

Euphorbia factor L1 exerts its effects through multiple mechanisms:

Apoptosis Induction: It sensitizes cancer cells to apoptosis by modulating mitochondrial pathways, leading to increased cytochrome c release and activation of caspases.

Multidrug Resistance Modulation: this compound inhibits the activity of ABCB1, a protein responsible for drug efflux in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents.

Anti-inflammatory Action: The compound reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting key signaling pathways such as PI3K/AKT/mTOR.

Comparaison Avec Des Composés Similaires

Euphorbia factor L1 belongs to a group of lathyrane-type diterpenoids, which include compounds such as Euphorbia factor L2 and Euphorbia factor L3 .

Euphorbia factor L2: This compound also exhibits anticancer properties but has a unique structural feature, an endocyclic 12(Z)-double bond, which distinguishes it from this compound.

Euphorbia factor L3: Similar to this compound, this compound induces apoptosis in cancer cells via the mitochondrial pathway.

This compound’s uniqueness lies in its ability to modulate multidrug resistance and its diverse pharmacological activities, making it a versatile compound for scientific research and potential therapeutic applications .

Activité Biologique

Euphorbia factor L1 (EFL1) is a lathyrane-type diterpenoid derived from the medicinal herb Euphorbia lathyris L. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of EFL1, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

EFL1 exhibits several pharmacological effects that contribute to its biological activity:

- Inhibition of Cancer Metastasis : EFL1 has been shown to suppress liver metastasis in breast cancer models. A study demonstrated that EFL1 administration significantly improved liver function and reduced tumor weight and volume in mice subjected to breast cancer surgical hepatic implantation (SHI). The mechanism involves downregulation of the receptor DDR1, leading to enhanced immune infiltration by CD4+, CD8+, and NK T cells, while decreasing T regulatory cells (Tregs) .

- Osteoclastogenesis Inhibition : EFL1 inhibits osteoclastogenesis and induces apoptosis in osteoclasts. This effect is mediated through the regulation of cellular redox status and Fas-mediated apoptotic pathways . The compound also enhances ATP hydrolysis activity, contributing to its role in reversing multidrug resistance associated with ABCB1 .

- Regulation of Gene Expression : Transcriptomic analyses have revealed that EFL1 treatment affects numerous metabolic pathways, including oxidative phosphorylation and mitophagy. After treatment with EFL1, significant changes were observed in the expression levels of 154 mRNAs and 16 miRNAs, indicating its potential to modulate cellular functions at the genetic level .

Study on Breast Cancer Liver Metastasis

A pivotal study focused on the effects of EFL1 on breast cancer liver metastasis utilized a mouse model. Key findings included:

- Improvement in Liver Function : Administration of EFL1 resulted in decreased serum levels of AST and ALT, indicative of improved liver health.

- Reduction in Tumor Metrics : Tumor weight and volume were significantly lower in treated mice compared to controls.

- Immune Modulation : EFL1 treatment led to increased ratios of effector T cells (CD4+ and CD8+) and NK cells while reducing Tregs, which correlated with decreased inflammatory markers such as IL-1β, IL-6, and TNF-α .

Osteoclast Apoptosis Induction

In studies examining osteoclasts, EFL1 demonstrated:

- Apoptotic Effects : EFL1 induced apoptosis in osteoclasts through Fas signaling pathways.

- Inhibition of Osteoclastogenesis : The compound effectively inhibited the formation of osteoclasts, suggesting potential applications in conditions characterized by excessive bone resorption .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study Focus | Key Findings | Methodology |

|---|---|---|

| Breast Cancer Liver Metastasis | Reduced tumor weight/volume; improved liver function; enhanced immune infiltration | Mouse model; ELISA; Western blotting |

| Osteoclast Apoptosis | Induced apoptosis; inhibited osteoclastogenesis | Cell culture assays; flow cytometry |

| Gene Expression Profiles | Altered expression of 154 mRNAs; affected metabolic pathways | Transcriptomic analysis using high-throughput sequencing |

Propriétés

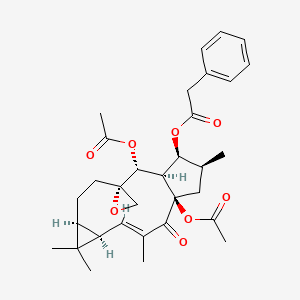

Formule moléculaire |

C32H40O8 |

|---|---|

Poids moléculaire |

552.7 g/mol |

Nom IUPAC |

[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29+,31-,32+/m0/s1 |

Clé InChI |

SDGDWRYYHQOQOJ-QZVJJNCDSA-N |

SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |

SMILES isomérique |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@H]([C@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C |

SMILES canonique |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |

Synonymes |

EFL1 diterpene euphorbia factor L1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.